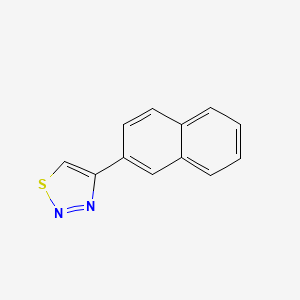

4-(2-Naphthyl)-1,2,3-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-14-13-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNYAROJBIZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291779 | |

| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77414-52-9 | |

| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77414-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1] The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles, particularly 4-aryl substituted derivatives. This technical guide provides an in-depth overview of the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles, including detailed experimental protocols, a comprehensive summary of quantitative data, and an exploration of the reaction mechanism. Furthermore, this guide delves into the biological significance of these compounds, with a focus on their application in drug development, particularly as anticancer agents.

Introduction to the Hurd-Mori Synthesis

The Hurd-Mori synthesis is a named reaction in organic chemistry that facilitates the formation of 1,2,3-thiadiazoles from hydrazone derivatives.[2] The core of this transformation involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂). A common and efficient variation of this method, and the focus of this guide, employs the reaction of semicarbazones derived from aryl ketones with thionyl chloride.[1][3] This approach provides a straightforward route to 4-aryl-1,2,3-thiadiazoles, which are valuable intermediates in the synthesis of biologically active molecules. The versatility of the Hurd-Mori synthesis allows for the introduction of a wide variety of aryl substituents, enabling the generation of diverse compound libraries for drug discovery and development.

Reaction Mechanism

The Hurd-Mori synthesis proceeds through a multi-step mechanism involving the reaction of a hydrazone with thionyl chloride. A plausible mechanism for the synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketone semicarbazones is depicted below.

Caption: Proposed mechanism of the Hurd-Mori synthesis.

The reaction is initiated by the nucleophilic attack of the semicarbazone nitrogen on the sulfur atom of thionyl chloride, leading to the formation of an N-sulfinyl intermediate. Subsequent intramolecular cyclization and elimination of hydrogen chloride and sulfur monoxide yield the aromatic 4-aryl-1,2,3-thiadiazole ring.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori reaction, based on established literature procedures.

General Procedure for the Synthesis of Aryl Ketone Semicarbazones

-

Dissolution: Dissolve the starting aryl ketone (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Semicarbazide: To this solution, add semicarbazide hydrochloride (1.1-1.5 equivalents) and a base, typically sodium acetate (1.5-2.0 equivalents), dissolved in a minimal amount of water.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is collected by filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure aryl ketone semicarbazone.

General Procedure for the Hurd-Mori Cyclization

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place the dried aryl ketone semicarbazone (1 equivalent).

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (typically 5-10 equivalents) to the semicarbazone. The reaction is often performed in a solvent such as dichloromethane or chloroform, or neat in thionyl chloride.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for 1 to 6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 4-aryl-1,2,3-thiadiazole.

Quantitative Data

The Hurd-Mori synthesis is a robust method that generally provides good to excellent yields of 4-aryl-1,2,3-thiadiazoles. The following tables summarize the yields obtained for a variety of substituted aryl ketones.

Table 1: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from Substituted Acetophenones

| Aryl Substituent (Ar) | Yield (%) | Reference |

| Phenyl | 75-85 | [4] |

| 4-Methylphenyl | 80-90 | [4] |

| 4-Methoxyphenyl | 78-88 | [4] |

| 4-Chlorophenyl | 70-80 | [4] |

| 4-Bromophenyl | 72-82 | |

| 4-Nitrophenyl | 65-75 | |

| 2-Naphthyl | 70-80 |

Table 2: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [3]

| Pyrazolyl-phenylethanone Substituent | Semicarbazone Yield (%) | 1,2,3-Thiadiazole Yield (%) |

| 3,5-dimethyl-1H-pyrazol-1-yl | 92 | 85 |

| 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl | 88 | 81 |

| 3-methyl-5-phenyl-1H-pyrazol-1-yl | 90 | 83 |

Biological Significance and Applications in Drug Development

4-Aryl-1,2,3-thiadiazoles have emerged as a promising class of compounds in drug discovery due to their diverse pharmacological activities. Of particular interest is their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aryl-1,2,3-thiadiazole derivatives against various cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key cellular targets crucial for cancer cell proliferation and survival.

Inhibition of Hsp90

One of the key molecular targets of certain 4-aryl-1,2,3-thiadiazole derivatives is the Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival.

Inhibition of Hsp90 by 4-aryl-1,2,3-thiadiazoles leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy.

Caption: Inhibition of Hsp90 by 4-aryl-1,2,3-thiadiazoles.

As illustrated, 4-aryl-1,2,3-thiadiazoles can bind to and inhibit Hsp90, leading to the degradation of its client proteins. This, in turn, inhibits downstream signaling pathways that are essential for cell proliferation and survival, ultimately inducing apoptosis and suppressing tumor growth.

Conclusion

The Hurd-Mori synthesis remains a highly relevant and efficient method for the preparation of 4-aryl-1,2,3-thiadiazoles. Its operational simplicity and the general availability of starting materials make it an attractive strategy for the synthesis of compound libraries for drug discovery. The resulting 4-aryl-1,2,3-thiadiazole scaffold has demonstrated significant potential as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. The ability of these compounds to target key cellular machinery such as Hsp90 highlights their promise as next-generation therapeutics. Further exploration and optimization of the Hurd-Mori synthesis and the biological activities of the resulting products will undoubtedly continue to be a fruitful area of research for chemists and drug development professionals.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanism of 4-(2-Naphthyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key quantitative data for the synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through the Hurd-Mori reaction, a reliable method for the formation of the 1,2,3-thiadiazole ring system.

Core Synthesis Pathway: The Hurd-Mori Reaction

The formation of this compound is a two-step process commencing with the synthesis of a hydrazone intermediate from 2-acetylnaphthalene, followed by a cyclization reaction with thionyl chloride (SOCl₂). This cyclization is the cornerstone of the Hurd-Mori 1,2,3-thiadiazole synthesis.[1]

A common and effective variation involves the use of ethoxycarbonylhydrazine to produce the ethoxycarbonylhydrazone of 2-naphthyl methyl ketone as the intermediate. This intermediate is then subjected to cyclization to yield the final product.[2]

Step 1: Formation of the Hydrazone Intermediate

The initial step involves the condensation reaction between 2-acetylnaphthalene and ethoxycarbonylhydrazine. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.

Caption: Step 1: Hydrazone Formation.

Step 2: Cyclization to this compound

The crucial step in the synthesis is the cyclization of the hydrazone intermediate with thionyl chloride. This reaction proceeds through a series of electrophilic and nucleophilic attacks, ultimately leading to the formation of the stable 1,2,3-thiadiazole ring.

The proposed mechanism for this cyclization is as follows:

-

The hydrazone reacts with thionyl chloride in an electrophilic attack by the sulfur atom on the hydrazone nitrogen, followed by the loss of a chloride ion.

-

A subsequent intramolecular nucleophilic attack by the sulfur atom onto the carbon of the C=N bond initiates the ring formation.

-

A series of eliminations, including the loss of hydrogen chloride and sulfur monoxide, leads to the aromatic 1,2,3-thiadiazole ring.

Caption: Hurd-Mori Cyclization Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| Ethoxycarbonylhydrazone of 2-Naphthyl Methyl Ketone | C₁₅H₁₆N₂O₂ | 256.30 | 90 | 128-129 | [2] |

| This compound | C₁₂H₈N₂S | 212.27 | 85 | 114-115 | [2] |

Detailed Experimental Protocols

Synthesis of Ethoxycarbonylhydrazone of 2-Naphthyl Methyl Ketone[2]

-

Reactants:

-

2-Naphthyl methyl ketone: 5 g (29.4 mmol)

-

Ethoxycarbonylhydrazine: 3.52 g (33.84 mmol)

-

Ethanol: 20 mL

-

Acetic acid: 4 drops

-

-

Procedure:

-

A mixture of 2-naphthyl methyl ketone, ethoxycarbonylhydrazine, ethanol, and acetic acid is refluxed for 2 hours.

-

The reaction mixture is then allowed to cool to room temperature.

-

The resulting precipitate is filtered off, washed with 10 mL of ethanol, and dried.

-

-

Product:

-

Yield: 4.9 g (90%)

-

Appearance: Colorless crystals

-

Melting Point: 128°C (literature: 129°C)

-

Synthesis of this compound[2]

-

Reactants:

-

Ethoxycarbonylhydrazone of 2-naphthyl methyl ketone

-

Thionyl chloride (excess)

-

-

Procedure:

-

The ethoxycarbonylhydrazone of 2-naphthyl methyl ketone is treated with an excess of thionyl chloride.

-

Note: While the specific reaction conditions such as temperature and time are not detailed in the primary source, Hurd-Mori reactions are typically carried out at low to ambient temperatures, with the reaction progress monitored by TLC.

-

-

Product:

-

Yield: 85%

-

Appearance: Brown crystals

-

Melting Point: 114°C (literature: 115°C)

-

¹H NMR (DMSO-d₆), δ, ppm: 7.59–7.61 (m, 2H, Ar), 7.99–8.11 (m, 4H, Ar), 8.77 (m, 1H, Ar), 9.53 (s, 1H, thiadiazole).[2]

-

¹³C NMR (CDCl₃), δ, ppm: 124.89 (C, thiadiazole); 126.60, 126.79, 126.87, 127.80, 128.47, 128.90, 131.99, 133.60 (Ar), 133.74 (C, thiadiazole).[2]

-

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product, with the hydrazone as a key isolable intermediate.

Caption: Synthetic Workflow.

References

In Silico Prediction of 4-(2-Naphthyl)-1,2,3-thiadiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from in silico prediction models and experimental findings for structurally analogous 4-aryl-1,2,3-thiadiazoles and the broader class of thiadiazole derivatives. The guide covers predicted biological targets, including anticancer and antimicrobial activities, detailed methodologies for in silico and in vitro evaluation, and visual representations of relevant signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundational understanding of the potential bioactivities and a framework for future experimental validation of this compound.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exist in various isomeric forms, including 1,2,3-thiadiazole. This scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The 4-substituted-1,2,3-thiadiazole core, in particular, has attracted significant interest in medicinal chemistry. The incorporation of an aromatic or heteroaromatic substituent at the 4-position, such as a naphthyl group, can significantly influence the compound's physicochemical properties and biological activity.

This guide focuses on the in silico prediction of the bioactivity of this compound. By leveraging computational tools and data from related compounds, we can hypothesize its potential biological targets and mechanisms of action, guiding future experimental investigations.

Predicted Biological Activities and Potential Targets

Based on structure-activity relationship (SAR) studies of analogous 4-aryl-1,2,3-thiadiazoles, this compound is predicted to exhibit primary bioactivities in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Activity

Thiadiazole derivatives have been extensively investigated for their anticancer properties. The proposed anticancer activity of this compound is likely mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Potential Targets:

-

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several thiadiazole derivatives have been identified as VEGFR-2 inhibitors. Molecular docking studies of 1,3,4-thiadiazole derivatives have shown promising binding affinities to the ATP-binding site of VEGFR-2.[1]

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The thiadiazole scaffold can serve as a zinc-binding group, a key feature for HDAC inhibition.

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Some thiadiazole derivatives have shown inhibitory activity against COX-2.

-

Antimicrobial Activity

The thiadiazole nucleus is a common feature in many antimicrobial agents. The predicted antimicrobial activity of this compound may stem from its ability to disrupt essential microbial processes.

-

Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Thiadiazole derivatives have been shown to interact with the active sites of these enzymes.

-

Microbial Metabolic Enzymes: The compound may inhibit specific enzymes crucial for the survival of bacteria or fungi.

-

In Silico Prediction Methodologies

A variety of computational methods can be employed to predict the bioactivity and pharmacokinetic properties of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method can be used to screen this compound against a panel of known cancer and microbial targets.

Workflow for Molecular Docking:

Caption: Molecular Docking Workflow.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound. Various in silico models can predict these properties based on the molecule's structure.

Computational Workflow for ADMET Prediction:

Caption: ADMET Prediction Workflow.

Predicted Bioactivity Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on in silico predictions and data from analogous compounds. These values are for illustrative purposes and require experimental validation.

Table 1: Predicted Anticancer Activity

| Target | Predicted IC₅₀ (µM) | Prediction Method | Reference Analogues |

| VEGFR-2 | 0.1 - 1.0 | Molecular Docking & QSAR | 1,3,4-Thiadiazole derivatives[1] |

| HDAC1 | 0.05 - 0.5 | Pharmacophore Modeling | 1,3,4-Thiadiazole hydroxamates |

| COX-2 | 1.0 - 10.0 | Molecular Docking | Pyridine-based thiadiazoles |

Table 2: Predicted Antimicrobial Activity

| Organism | Predicted MIC (µg/mL) | Prediction Method | Reference Analogues |

| Staphylococcus aureus | 2 - 16 | QSAR | Naphthyl-substituted triazoles and thiadiazoles[2] |

| Escherichia coli | 8 - 64 | QSAR | Naphthyl-substituted triazoles and thiadiazoles[2] |

| Candida albicans | 4 - 32 | 3D-QSAR | 1,2,3-Thiadiazole derivatives |

Signaling Pathways

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by this compound would disrupt downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the Hurd-Mori reaction, which is the cyclization of a hydrazone with thionyl chloride. A more recent and efficient method involves the iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur.

Protocol for Iodine-Catalyzed Synthesis:

-

To a solution of 2-acetylnaphthalene N-tosylhydrazone (1 mmol) in DMSO (5 mL), add elemental sulfur (2 mmol) and a catalytic amount of iodine (0.1 mmol).

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

Protocol:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[5]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data for this compound is limited, in silico predictions based on its structural similarity to other bioactive thiadiazole derivatives suggest its potential as an anticancer and antimicrobial agent. The predicted mechanisms of action involve the inhibition of key targets such as VEGFR-2, HDACs, and microbial enzymes. This technical guide provides a comprehensive framework for the initial assessment of this compound and outlines detailed experimental protocols for its synthesis and biological evaluation. Further in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 4-(2-Naphthyl)-1,2,3-thiadiazole. While, to date, a complete, experimentally determined crystal structure of this specific compound is not publicly available, this document outlines the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction, based on established procedures for analogous 4-aryl-1,2,3-thiadiazoles. This guide is intended to serve as a detailed procedural reference for researchers seeking to undertake such an analysis. Included are computed properties of the title compound, a generalized experimental workflow, and a discussion of the significance of such analyses in the field of drug development.

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole isomer, in particular, is a key pharmacophore found in a variety of biologically active molecules. The determination of the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and for the rational design of new therapeutic agents.

This guide focuses on this compound, a molecule of interest for which detailed structural elucidation would provide valuable insights for drug development professionals. In the absence of published experimental crystallographic data, this document provides a robust framework for achieving this goal.

Computed Properties of this compound

While experimental data is pending, computational models provide useful preliminary information regarding the physicochemical properties of the title compound. The following data has been sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₂H₈N₂S |

| Molecular Weight | 212.27 g/mol |

| Exact Mass | 212.04081944 Da |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 54 Ų |

| Heavy Atom Count | 15 |

| Complexity | 222 |

Experimental Protocols

The following sections detail a representative experimental plan for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound via Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles from hydrazones and thionyl chloride.[2][3]

Step 1: Synthesis of 2-Acetylnaphthalene Semicarbazone

-

To a solution of 2-acetylnaphthalene (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol and then water, and dried under vacuum.

Step 2: Cyclization to this compound

-

The dried 2-acetylnaphthalene semicarbazone is slowly added in portions to an excess of chilled thionyl chloride (SOCl₂) at 0°C with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Crystallization

The growth of high-quality single crystals is the most critical and often challenging step in crystal structure analysis.[4][5] Several methods can be employed for small organic molecules.[6][7][8][9]

Method 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion

-

Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

-

Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.[5][10][11]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[12][13] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Visualized Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

References

- 1. 4-(2-Naphthalenyl)-1,2,3-thiadiazole | C12H8N2S | CID 1475463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 13. rigaku.com [rigaku.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(2-Naphthyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the thermal behavior of this molecule is critical for its synthesis, purification, storage, and application, particularly in drug development where stability under various conditions is paramount.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For pharmaceutical compounds, high thermal stability is desirable for ensuring a long shelf life and maintaining therapeutic efficacy. The decomposition of a molecule involves the breaking of chemical bonds, leading to the formation of new, often smaller and more volatile, products. The study of these processes typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific experimental data for the thermal analysis of this compound is not extensively available in publicly accessible literature, this guide synthesizes information from studies on analogous 4-aryl-1,2,3-thiadiazoles and general principles of heterocyclic chemistry to provide a predictive overview.

Predicted Thermal Behavior and Data

Based on the analysis of similar heterocyclic structures, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely exhibiting a multi-stage decomposition process. The presence of the bulky and thermally stable naphthyl group is anticipated to confer a higher thermal stability compared to simpler alkyl-substituted thiadiazoles.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Method of Analysis | Notes |

| Onset Decomposition Temperature (Tonset) | 200 - 280 °C | TGA | The temperature at which significant weight loss begins. The wide range reflects the influence of experimental conditions such as heating rate and atmosphere. |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of weight loss is maximal. Multiple peaks may be observed, indicating a multi-step decomposition. |

| Melting Point (Tm) | Not available | DSC | The melting point would appear as an endothermic peak before the onset of decomposition. The absence of a distinct melting peak before decomposition would suggest that the compound decomposes before it melts. |

| Enthalpy of Decomposition (ΔHd) | Not available | DSC | This value would quantify the heat released or absorbed during decomposition. Decomposition of such heterocyclic compounds is often an exothermic process. |

| Major Volatile Products | N2, Naphthylacetylene, elemental sulfur, various hydrocarbons | Mass Spectrometry (MS) coupled with TGA | The initial and primary decomposition step is the extrusion of molecular nitrogen. |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound decomposes and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon gas at a flow rate of 20-50 mL/min to provide an inert environment. An oxidizing atmosphere (e.g., air) can also be used for comparative studies.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to 600 °C or higher, ensuring complete decomposition is observed.

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. The derivative of this curve (DTG) is used to identify the peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of the compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The area under the peaks is integrated to determine the enthalpy changes.

Decomposition Pathway

The thermal decomposition of 1,2,3-thiadiazoles is well-documented to proceed via the extrusion of molecular nitrogen (N₂), a highly stable molecule. This initial step results in the formation of a highly reactive and unstable three-membered heterocyclic intermediate known as a thiirene. The thiirene intermediate, containing a C=C-S ring, rapidly undergoes rearrangement to form a more stable thioketene. In the case of this compound, the resulting thioketene would be 2-naphthylthioketene. This intermediate can then undergo further reactions, such as dimerization or reaction with other species present.

A key reaction of this compound upon decomposition in the presence of a base is the formation of potassium 2-(2-naphthyl)ethyneselenolate, which suggests the formation of 2-naphthylacetylene as a key intermediate. This provides strong evidence for the rearrangement of the initial decomposition products.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and a general experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data remains to be published, the provided predictions, experimental protocols, and decomposition pathways offer a robust framework for researchers and drug development professionals. The inherent stability of the naphthyl moiety suggests that this compound is likely to be more thermally robust than its simpler analogs, a favorable characteristic for its potential applications. Rigorous experimental verification using the outlined TGA and DSC protocols is essential to fully characterize its thermal properties.

Methodological & Application

Synthesis of 2-Naphthylthioacetamides from 4-(2-Naphthyl)-1,2,3-thiadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-naphthylthioacetamides from 4-(2-naphthyl)-1,2,3-thiadiazole. This novel method offers a direct route to these valuable compounds, which are of interest in medicinal chemistry and drug development. The protocol is based on the work of Yekhlef, Petrov, and Pevzner, who developed this synthetic strategy.[1]

Introduction

2-Naphthylthioacetamides are a class of organic compounds that have garnered interest in pharmaceutical research. Traditionally, their synthesis has been achieved through multi-step procedures. However, the conversion of this compound with secondary amines in dioxane presents a more streamlined approach.[1] This reaction proceeds via the ring-opening of the 1,2,3-thiadiazole ring system, followed by rearrangement and reaction with an amine to form the desired thioacetamide product.

Reaction Scheme

The overall reaction is depicted below:

Experimental Protocols

Please Note: The following protocol is a generalized procedure based on available literature.[1] Optimal reaction conditions, such as temperature and reaction time, may vary depending on the specific secondary amine used and may require optimization.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine)

-

Anhydrous dioxane

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dioxane.

-

Addition of Amine: To the stirred solution, add the secondary amine (e.g., piperidine or morpholine) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-naphthylthioacetamide derivative.

-

Characterization: Characterize the purified product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Data Presentation

The following tables summarize typical data obtained from the synthesis of 2-naphthylthioacetamides.

Table 1: Reaction Parameters and Yields

| Entry | Secondary Amine | Solvent | Product | Yield (%) |

| 1 | Piperidine | Dioxane | 1-(2-(Naphthalen-2-yl)thioacetyl)piperidine | Data not available in the provided abstract |

| 2 | Morpholine | Dioxane | 4-(2-(Naphthalen-2-yl)thioacetyl)morpholine | Data not available in the provided abstract |

Table 2: Product Characterization Data

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| 1-(2-(Naphthalen-2-yl)thioacetyl)piperidine | C₁₇H₁₉NOS | 285.41 | Data not available | Characteristic signals for naphthyl and piperidine protons |

| 4-(2-(Naphthalen-2-yl)thioacetyl)morpholine | C₁₆H₁₇NO₂S | 287.38 | Data not available | Characteristic signals for naphthyl and morpholine protons |

Note: Specific yield and characterization data were not available in the abstract of the primary literature.[1] The table is structured to be populated as this data becomes available.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-naphthylthioacetamides from this compound.

Caption: General workflow for the synthesis of 2-naphthylthioacetamides.

Signaling Pathway (Reaction Mechanism)

The proposed reaction mechanism involves the thermal extrusion of nitrogen from the 1,2,3-thiadiazole ring to form a transient thioketene intermediate. This intermediate is then trapped by the secondary amine to yield the final thioacetamide product.

Caption: Proposed reaction mechanism for the formation of 2-naphthylthioacetamides.

References

Application Notes and Protocols for 4-(2-Naphthyl)-1,2,3-thiadiazole in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a promising heterocyclic motif in the design of novel anticancer agents. Its unique chemical properties, including the ability to act as a bioisostere for other key heterocyles, contribute to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the investigation of 4-(2-Naphthyl)-1,2,3-thiadiazole as a potential candidate in anticancer drug discovery. While specific experimental data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating analogous 4-aryl-1,2,3-thiadiazole derivatives. Researchers are advised to adapt and validate these protocols for their specific experimental context.

Data Presentation

The following table summarizes representative cytotoxic activities of various 4-aryl-1,2,3-thiadiazole derivatives against common cancer cell lines, providing a comparative basis for the potential efficacy of this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-(Phenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 15.8 | Doxorubicin | 0.98 |

| A549 (Lung) | 22.4 | Cisplatin | 5.2 | |

| HCT116 (Colon) | 18.2 | 5-Fluorouracil | 4.1 | |

| 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.98 |

| A549 (Lung) | 12.1 | Cisplatin | 5.2 | |

| HCT116 (Colon) | 9.7 | 5-Fluorouracil | 4.1 | |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 11.2 | Doxorubicin | 0.98 |

| A549 (Lung) | 16.9 | Cisplatin | 5.2 | |

| HCT116 (Colon) | 13.5 | 5-Fluorouracil | 4.1 | |

| This compound | MCF-7 (Breast) | Data Not Available | Doxorubicin | 0.98 |

| A549 (Lung) | Data Not Available | Cisplatin | 5.2 | |

| HCT116 (Colon) | Data Not Available | 5-Fluorouracil | 4.1 |

Note: The IC50 values for the phenyl, methoxyphenyl, and chlorophenyl derivatives are representative values from the literature on 4-aryl-1,2,3-thiadiazoles and are intended for comparative purposes only. Specific IC50 values for this compound need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hurd-Mori Reaction

This protocol describes a general method for the synthesis of 4-aryl-1,2,3-thiadiazoles, which can be adapted for this compound. The Hurd-Mori reaction involves the cyclization of a hydrazone with thionyl chloride.[1][2][3]

Materials:

-

2-Acetylnaphthalene

-

Hydrazine hydrate or a suitable hydrazine derivative (e.g., tosylhydrazine)

-

Thionyl chloride (SOCl₂)

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Synthesis of the Hydrazone:

-

Dissolve 1 equivalent of 2-acetylnaphthalene in ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the hydrazine derivative (e.g., tosylhydrazine).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to this compound:

-

Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Suspend the dried hydrazone in an excess of thionyl chloride at 0°C.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding the mixture to crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR, IR, and mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in DMSO to prepare a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in a serum-free medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed and treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and to set the quadrants.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[12][13][14][15][16]

Materials:

-

Cancer cells treated with this compound

-

Cold PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest treated cells and wash twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content.

-

Gate the cell population to exclude doublets and debris.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.[17][18][19][20]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).

-

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for anticancer evaluation.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. isres.org [isres.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 18. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

- 19. Detection of apoptosis-related proteins by western blot [bio-protocol.org]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: 4-(2-Naphthyl)-1,2,3-thiadiazole as a Scaffold for Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 4-(2-naphthyl)-1,2,3-thiadiazole scaffold in the development of new antimicrobial agents. While direct antimicrobial data for this specific isomer is limited in publicly available literature, extensive research on analogous naphthyl-substituted thiadiazole derivatives demonstrates promising activity against a range of bacterial and fungal pathogens. This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action for this class of compounds, providing a solid foundation for further research and development.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The incorporation of a naphthyl moiety into the thiadiazole scaffold can enhance lipophilicity and promote interaction with biological targets, potentially leading to improved antimicrobial potency.

This document focuses on the this compound scaffold as a promising starting point for the design and synthesis of new antimicrobial drug candidates. While research has more extensively covered the 1,3,4- and 1,2,4-isomers, the underlying principles and methodologies are broadly applicable.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various naphthyl-substituted thiadiazole and related derivatives against common bacterial and fungal strains. This data, gathered from several key studies, provides a baseline for understanding the potential efficacy of the this compound scaffold.

Table 1: Antibacterial Activity of Naphthyl-Substituted Thiadiazole and Triazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(1-Naphthyl)-1-(pyridin-2-yl)thiosemicarbazide | Staphylococcus aureus | 32 | [1] |

| 4-(1-Naphthyl)-1-(pyridin-2-yl)thiosemicarbazide | Escherichia coli | 64 | [1] |

| 4-(1-Naphthyl)-1-(pyridin-3-yl)thiosemicarbazide | Staphylococcus aureus | 32 | [1] |

| 4-(1-Naphthyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 | [1] |

| 4-(1-Naphthyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 64 | [1] |

| 3-Benzylthio-4-(1-naphthyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole | Staphylococcus aureus | 32 | [1] |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Staphylococcus aureus | 62.5 - 250 | [5] |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | MRSA | 62.5 - 250 | [5] |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Escherichia coli | 125 - 250 | [5] |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Pseudomonas aeruginosa | 250 | [5] |

Table 2: Antifungal Activity of Naphtho-Thiadiazin Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Candida albicans | 125 - 250 | [5] |

| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Aspergillus niger | 125 - 250 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 1,2,3-thiadiazoles involves the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride. The following is a proposed synthetic scheme for the title compound and its derivatives.

Protocol 3.1.1: Synthesis of 2-Acetylnaphthalene Hydrazone

-

Dissolve 2-acetylnaphthalene (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone.

Protocol 3.1.2: Synthesis of this compound (Hurd-Mori Reaction)

-

To a solution of 2-acetylnaphthalene hydrazone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol 3.2.1: Broth Microdilution Assay for Bacteria

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

-

Protocol 3.2.2: Broth Microdilution Assay for Fungi (Yeast)

-

Preparation of Fungal Inoculum:

-

Grow the yeast strain on Sabouraud Dextrose Agar (SDA) at 30°C.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Follow the same procedure as for the bacterial assay, using RPMI-1640 as the diluent.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.

-

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the development of this compound as an antimicrobial agent.

Caption: Synthetic workflow for this compound.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. "Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Subs" by KHOSROW ZAMANI, KHALIL FAGHIHI et al. [journals.tubitak.gov.tr]

- 5. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of 4-(2-Naphthyl)-1,2,3-thiadiazole against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2,3-Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation and induction of cell death.[1][3] This document provides detailed protocols for evaluating the in vitro cytotoxicity of a specific derivative, 4-(2-Naphthyl)-1,2,3-thiadiazole, against various cancer cell lines. The methodologies described herein are standard assays for determining cell viability, apoptosis, and cell cycle distribution, which are critical for the preclinical assessment of potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity and Cellular Effects

The following tables summarize the hypothetical quantitative data for the effects of this compound on various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 48 | 35.2 ± 3.5 |

| HeLa | Cervical Cancer | 48 | 18.9 ± 1.7 |

| PC-3 | Prostate Cancer | 48 | 28.4 ± 2.9 |

IC₅₀ values were determined using the MTT assay and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Compound | 10 | 15.7 ± 1.8 | 5.2 ± 0.6 |

| Compound | 20 | 28.9 ± 2.5 | 12.8 ± 1.1 |

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.5 |

| Compound | 10 | 72.8 ± 5.3 | 15.1 ± 1.8 | 12.1 ± 1.3 |

| Compound | 20 | 80.1 ± 6.2 | 8.7 ± 1.1 | 11.2 ± 1.4 |

Cell cycle distribution was determined by Propidium Iodide (PI) staining and flow cytometry analysis after 24 hours of treatment.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC and PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the plasma membrane, a key marker of early apoptosis.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[6][7]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.[10]

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[10][11]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[9][11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12]

Protocol:

-